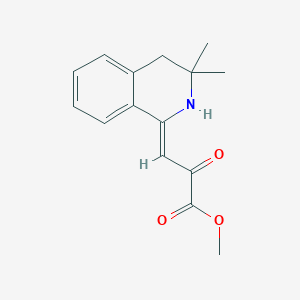![molecular formula C19H27NO4 B4299304 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
Descripción general
Descripción
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, also known as CPP-115, is a novel GABA aminotransferase inhibitor. GABA aminotransferase is an enzyme that breaks down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
Mecanismo De Acción
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid acts by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid increases the levels of GABA, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. For example, increased GABA levels can lead to decreased neuronal activity in certain brain regions, which can result in sedation, anxiolysis, and anticonvulsant effects. Additionally, increased GABA levels can lead to increased inhibition of dopamine release in the brain, which may contribute to the reduction in cocaine self-administration observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its specificity for GABA aminotransferase inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to be safe and well-tolerated in animal studies, which makes it a promising candidate for further clinical development.
One limitation of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, the effects of 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid on GABA levels may vary depending on the specific brain regions and circuits involved, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid include identifying its therapeutic applications, elucidating its mechanisms of action, and developing new compounds with greater potency and selectivity.
Aplicaciones Científicas De Investigación
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been investigated as a potential treatment for cocaine addiction, as it can reduce cocaine self-administration in rats. These findings suggest that 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid may have potential therapeutic applications for a variety of disorders.
Propiedades
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h8-11,13,15,17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHVBHBDLYYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-tert-butylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299233.png)
![3-[(2,6-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299240.png)
![3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299245.png)
![3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4299248.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299249.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299255.png)
![2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299262.png)
![ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299266.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4299270.png)
![3-[(3-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299285.png)

![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)

![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)